

Physical properties of 1-chloroethyl (4-nitrophenyl) carbonate

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Compound of Interest

Compound Name: 1-chloroethyl (4-nitrophenyl)
Carbonate

Cat. No.: B176226

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An In-Depth Technical Guide to the Physical Properties of **1-Chloroethyl (4-Nitrophenyl) Carbonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Chemistry

1-Chloroethyl (4-nitrophenyl) carbonate is a specialized organic compound that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development.^[1] Its structure uniquely combines a reactive 1-chloroethyl carbonate group with a 4-nitrophenyl moiety, which functions as an excellent leaving group.^[2] This configuration makes the molecule a potent electrophilic agent, highly valuable for creating prodrugs. Prodrugs are inactive drug forms that, upon administration, metabolize into the active therapeutic agent. The 1-chloroethyl carbonate linker is designed for controlled cleavage in vivo, releasing the parent drug molecule in a predictable manner.^{[3][4]} This guide offers a detailed examination of the core physical, chemical, and spectroscopic properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Core Chemical & Physical Properties

The fundamental properties of **1-chloroethyl (4-nitrophenyl) carbonate** are summarized below. These data are essential for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	101623-69-2	[5][6]
Molecular Formula	C ₉ H ₈ ClNO ₅	[7]
Molecular Weight	245.62 g/mol	[7]
Physical Form	Solid; often described as off-white.	[5][8]
Purity	Typically ≥97%	[5]
Solubility	While specific data is limited, related compounds like bis(4-nitrophenyl) carbonate are soluble in organic solvents such as chloroform, tetrahydrofuran (THF), and dichloromethane, with limited solubility in water.[9][10]	
Storage Conditions	Sealed in a dry environment at 2-8°C. The compound is moisture-sensitive.[5][10]	
InChI Key	DXVQFTPXVZUWIF-UHFFFAOYSA-N	[5][7]

Reactivity, Stability, and Application Insights

The utility of **1-chloroethyl (4-nitrophenyl) carbonate** stems from its specific reactivity profile. The carbonate's carbonyl carbon is highly electrophilic, a characteristic enhanced by the electron-withdrawing nature of both the adjacent oxygen atoms and the 4-nitrophenyl group.[2] The 4-nitrophenolate anion is a stable, effective leaving group (pKa of 4-nitrophenol is ~7.15), facilitating nucleophilic substitution reactions.[2]

This reactivity is the cornerstone of its use in prodrug design. The carbonate can be attached to a hydroxyl or amino group on a parent drug molecule. In vivo, esterase enzymes can cleave the ester bond, initiating a cascade reaction that releases the active drug, carbon dioxide, acetaldehyde, and 4-nitrophenol. This "self-immolative" mechanism ensures an irreversible release of the therapeutic agent.[11][12]

However, this reactivity also dictates its handling requirements. The compound is sensitive to moisture and strong bases, which can cause rapid hydrolysis.[2][13] Therefore, reactions should be conducted under anhydrous conditions.

Safety & Handling

According to its classification, **1-chloroethyl (4-nitrophenyl) carbonate** is harmful if swallowed (H302) and requires standard laboratory precautions.[5]

- Pictogram: GHS07 (Warning)[5]
- Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Spectroscopic Profile and Structural Verification

Confirming the identity and purity of **1-chloroethyl (4-nitrophenyl) carbonate** relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, its expected spectral characteristics can be inferred from its structure and data from analogous compounds like bis(4-nitrophenyl) carbonate.[14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring (typically two doublets in the 7.5-8.5 ppm region), a quartet for the methine proton (CH) adjacent to the chlorine and oxygen, and a doublet for the methyl (CH_3) protons.
 - ^{13}C NMR: The carbon spectrum would feature a signal for the carbonyl carbon (~150-155 ppm), along with distinct signals for the aromatic carbons and the two carbons of the

chloroethyl group.

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
 - A strong C=O stretch for the carbonate group (~1780 cm⁻¹).[14]
 - Strong asymmetric and symmetric N-O stretches for the nitro group (~1525 cm⁻¹ and ~1350 cm⁻¹ respectively).[14]
 - A strong C-O stretch for the ester linkage (~1210 cm⁻¹).[14]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (245.62 g/mol).[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₉H₈CINO₅.

Experimental Methodologies

Synthesis Protocol

A common and effective method for synthesizing **1-chloroethyl (4-nitrophenyl) carbonate** involves the reaction of p-nitrophenol with 1-chloroethyl chloroformate.[8]

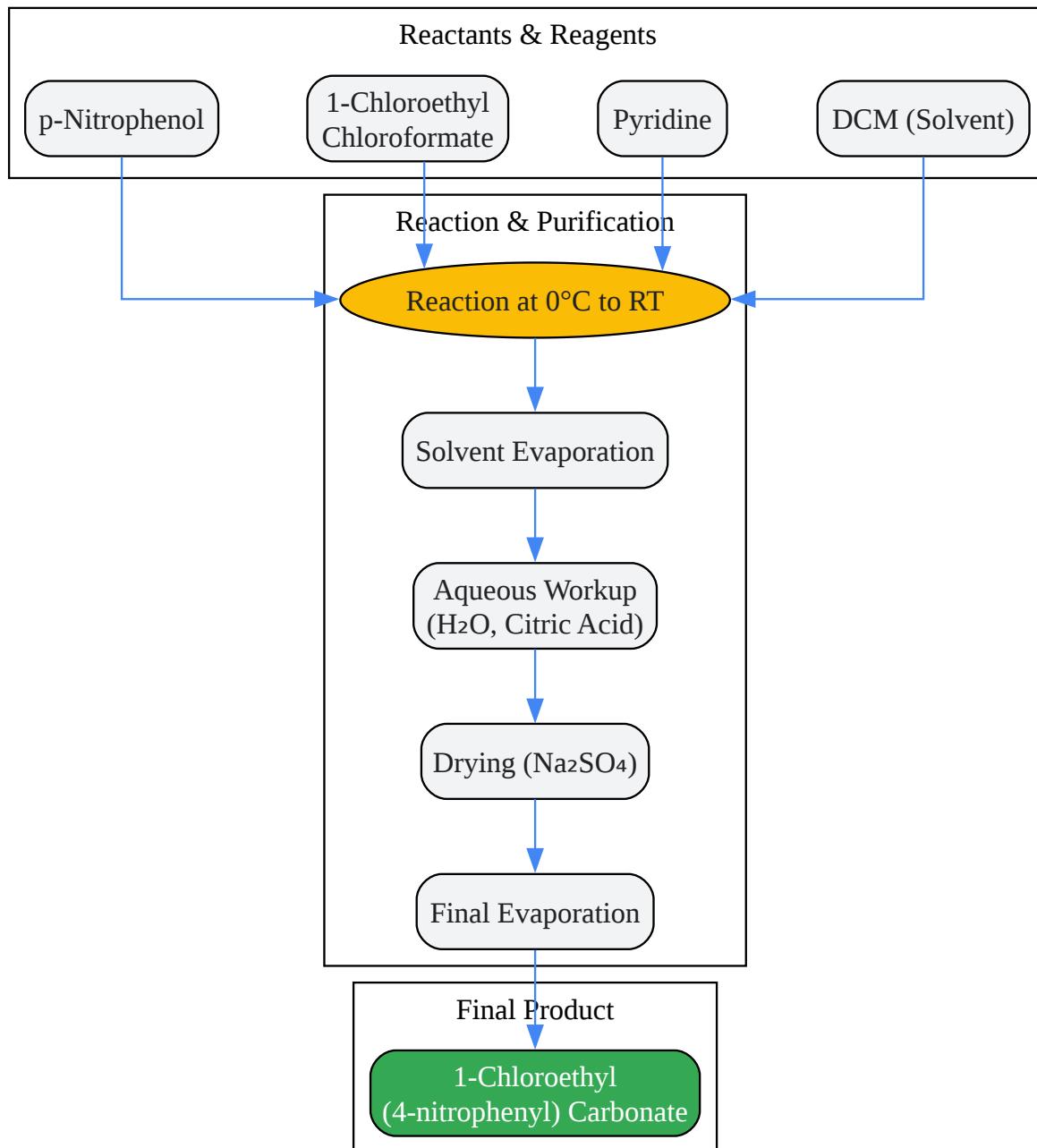
Step-by-Step Procedure:

- Dissolve p-nitrophenol (1.0 eq) and pyridine (1.0 eq) in dichloromethane (DCM) in a reaction vessel.
- Cool the mixture to 0°C in an ice bath.
- Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the cooled reaction mixture while stirring.
- Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Remove the solvent under reduced pressure (rotary evaporation).

- Dissolve the resulting residue in diethyl ether and wash sequentially with water, 10% citric acid solution, and finally water again to remove pyridine hydrochloride and any unreacted starting materials.
- Dry the ether layer over anhydrous sodium sulfate (Na_2SO_4) and filter.
- Evaporate the ether under reduced pressure to yield **1-chloroethyl (4-nitrophenyl) carbonate**, typically as an off-white solid.[\[8\]](#)

Causality Behind Choices:

- Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Dichloromethane: A common, relatively non-polar solvent that effectively dissolves the reactants.
- Aqueous Workup: The washing steps are crucial for purifying the product by removing water-soluble byproducts and reagents.

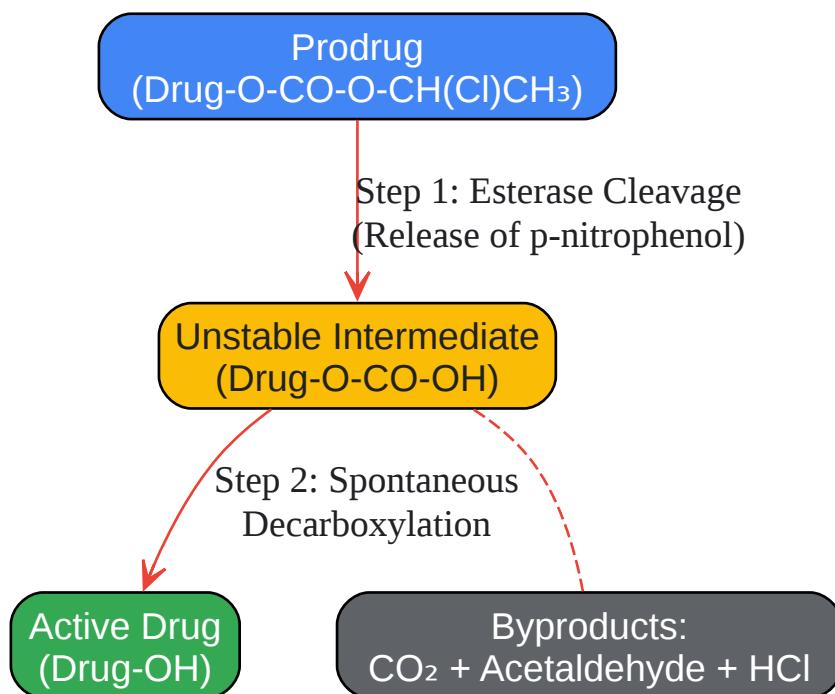


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Caption: Synthesis workflow for **1-chloroethyl (4-nitrophenyl) carbonate**.

Proposed Prodrug Activation Mechanism

The diagram below illustrates the hypothetical two-step enzymatic and chemical decomposition of a prodrug containing the **1-chloroethyl (4-nitrophenyl) carbonate** linker, leading to the release of the active drug.



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Caption: Proposed mechanism for prodrug activation and drug release.

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